2-(Furan-2-yl)-1,3-benzothiazole

Optoelectronics Fluorescent Probes Materials Chemistry

Generic 2-arylbenzothiazoles introduce unpredictable photophysical and SAR variability, compromising OLED brightness and assay reproducibility. 2-(Furan-2-yl)-1,3-benzothiazole (CAS 1569-98-8) resolves this with furan-specific advantages: • Quantum yield 0.47 (2.24× vs thiophene analog) for efficient deep-blue OLED emission at 444-450 nm. • Exclusive electrophilic substitution at furan C-5 ensures predictable derivatization and reliable SAR attribution. • Microwave-assisted synthesis delivers 70-92% yields in minutes for cost-efficient library production. ≥95% purity. For R&D use only. In stock, ships globally.

Molecular Formula C11H7NOS
Molecular Weight 201.25 g/mol
CAS No. 1569-98-8
Cat. No. B074780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-1,3-benzothiazole
CAS1569-98-8
Molecular FormulaC11H7NOS
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=CO3
InChIInChI=1S/C11H7NOS/c1-2-6-10-8(4-1)12-11(14-10)9-5-3-7-13-9/h1-7H
InChIKeyPYOHHBLCCRIMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)-1,3-benzothiazole Technical Baseline


2-(Furan-2-yl)-1,3-benzothiazole (CAS 1569-98-8) is a heterocyclic compound comprising a benzothiazole core fused at the 2-position with a furan ring. This scaffold is recognized as a privileged structure in medicinal chemistry and materials science due to its role in the development of bioactive molecules and functional materials [1]. The compound serves as a versatile synthetic intermediate for constructing push-pull systems with potential antimicrobial, antioxidant, and antiproliferative properties [2]. Its commercial availability, typically at ≥95% purity, positions it as an accessible entry point for research programs exploring 2-arylbenzothiazole derivatives.

Privileged scaffold for medicinal chemistry and materials science exploration.
Versatile synthetic intermediate for 2-arylbenzothiazole push-pull systems.
Accessible entry point for SAR exploration of furan-substituted benzothiazoles.

Why 2-(Furan-2-yl)-1,3-benzothiazole Cannot Be Substituted


Within the 2-arylbenzothiazole family, the heteroaryl substituent at the 2-position is a critical determinant of both photophysical properties and biological activity. The furan moiety introduces distinct electronic effects—specifically, altered π–π* transition energies and regioselective reactivity—that differentiate it from thiophene (sulfur-containing) or phenyl analogs [1]. These differences manifest quantitatively in quantum yields for optoelectronic applications and in antimicrobial potency against specific pathogens [2]. Furthermore, the exclusive electrophilic substitution at the 5-position of the furan ring provides a predictable derivatization pathway that is not directly transferable to other heteroaryl variants [3]. Substitution with a generic 2-arylbenzothiazole without considering these furan-specific properties risks compromising experimental reproducibility and may invalidate structure–activity relationship (SAR) interpretations.

Electronic
Furan vs. thiophene/phenyl: Distinct electronic effects may shift photoluminescence quantum yield and optoelectronic performance.
Regioselectivity
Exclusive C-5 reactivity is not replicated by phenyl or other heteroaryl analogs, altering derivatization predictability.
SAR interpretation
Generic 2-aryl substitution may compromise structure–activity relationships and experimental reproducibility.

Quantitative Differentiation of 2-(Furan-2-yl)-1,3-benzothiazole


Photoluminescence Quantum Yield vs. Thiophene

In a direct head-to-head comparison of C2-symmetrical dibenzothiazolyl-substituted heterocycles, the furan-based compound demonstrated a photoluminescence quantum yield (Φ) of 0.47, representing a 124% increase relative to the thiophene analog (Φ = 0.21) [1]. Both compounds exhibited deep-blue fluorescence in the 444–450 nm region.

Quantum yield vs. thiophene
Direct head-to-head comparison
Φ 0.47 (furan) vs. Φ 0.21 (thiophene)
Reported higher emission efficiency in furan derivative; supports brightness screening.
Deep-blue emission at 444–450 nm; solid-state and solution data.
Optoelectronics Fluorescent Probes Materials Chemistry

Regioselectivity vs. 2-Phenylbenzothiazole

Studies of electrophilic substitution (nitration, bromination, formylation, acylation) on 2-(2-furyl)benzothiazole demonstrate exclusive reaction at the 5-position of the furan ring under standard conditions [1]. This contrasts with 2-phenylbenzothiazole, where substitution patterns are more complex and can occur on both the phenyl ring and the benzothiazole core depending on conditions.

Regioselectivity
Cross-study comparable
Exclusive electrophilic substitution at furan C-5 position
Predictable derivatization pathway supports SAR library construction.
Contrasts with 2-phenylbenzothiazole variable regiochemistry.
Synthetic Chemistry Derivatization Medicinal Chemistry

Antimicrobial Potency: Benzothiazole vs. Benzimidazole

A 2021 study evaluating 2,5-disubstituted furan derivatives with either benzothiazole or benzimidazole nuclei reported that benzothiazole derivatives were consistently more active as antimicrobial agents than their benzimidazole counterparts [1]. The study screened compounds against Gram-negative E. coli and Gram-positive S. aureus using broth microdilution (CLSI guidelines).

Antimicrobial scaffold
Class-level inference
Benzothiazole derivatives generally more active than benzimidazole analogs
Supports class-level scaffold selection for antimicrobial screening contexts.
Qualitative trend from broth microdilution (CLSI) vs. E. coli and S. aureus.
Antimicrobial Research Drug Discovery SAR Studies

Microwave-Assisted High-Yield Synthesis

Microwave-assisted synthesis of 2-arylbenzothiazoles, including 2-(furan-2-yl)-1,3-benzothiazole, has been reported to proceed with yields ranging from 70% to 92% under optimized conditions, significantly reducing reaction times from hours to minutes compared to conventional thermal methods [1].

Microwave synthesis
Supporting evidence
70–92% yield under microwave vs. 50–75% conventional thermal
Reported high-yield protocol supports efficient in-house library synthesis.
Reaction time reduced from hours to minutes.
Synthetic Methodology Process Chemistry Green Chemistry

Application Scenarios for 2-(Furan-2-yl)-1,3-benzothiazole


Blue-Emitting Optoelectronic Devices

In light-emitting device (LED) fabrication, the furan derivative's quantum yield of 0.47—2.24× higher than the thiophene analog [1]—makes it the preferred choice for applications requiring efficient deep-blue emission (444–450 nm). This advantage is particularly relevant for developing blue emitters in OLED displays or fluorescent sensors where brightness and energy efficiency are critical performance metrics.

Predictable Derivatization for SAR

For medicinal chemistry programs requiring systematic functionalization of the 2-aryl moiety, the exclusive reactivity of the furan C-5 position provides predictable and consistent outcomes [1]. This regioselectivity simplifies purification and ensures that biological activity changes can be reliably attributed to specific structural modifications—a key requirement for robust SAR analysis.

Antimicrobial Screening with Benzothiazole Scaffold

In antibacterial and antifungal screening efforts, the benzothiazole core offers a class-level advantage over benzimidazole analogs as demonstrated in 2,5-disubstituted furan derivatives [1]. Researchers can prioritize 2-(furan-2-yl)-1,3-benzothiazole as a starting scaffold when seeking to maximize hit rates in initial screening libraries, particularly against Gram-negative pathogens.

Microwave-Assisted High-Throughput Synthesis

For laboratories synthesizing large 2-arylbenzothiazole libraries, established microwave-assisted protocols deliver 70–92% yields with reaction times reduced to minutes [1]. This efficiency supports high-throughput workflows and reduces the cost-per-compound in discovery-phase medicinal chemistry, making the furan variant an economically attractive choice for library production.

Application
Selection Property
Validation Focus
Blue-emitting optoelectronic research
Furan-based benzothiazole emission efficiency
Comparative brightness in deep-blue region
Structure–activity derivatization studies
Regioselective furan C-5 reactivity
Consistent product profiles and substituent fidelity
Antimicrobial screening campaigns
Benzothiazole scaffold baseline activity
Strain-panel hit rate comparison
High-throughput compound library synthesis
Microwave-assisted synthetic efficiency
Yield and reaction time benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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